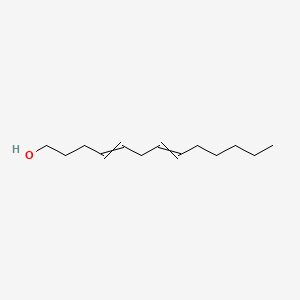
4,7-Tridecadien-1-ol, (4Z,7Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Tridecadien-1-ol, (4Z,7Z)- is an organic compound with the molecular formula C13H24O. It is a type of alcohol characterized by the presence of two double bonds in the 4th and 7th positions of the carbon chain, both in the Z configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Tridecadien-1-ol, (4Z,7Z)- can be achieved through several methods. One common approach involves the reduction of a 10-halo-3,6-decadiyne to form a (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into 4,7-Tridecadien-1-ol, (4Z,7Z)- by replacing the halogen atom with an acetoxy group .
Industrial Production Methods
Industrial production of 4,7-Tridecadien-1-ol, (4Z,7Z)- often involves high-yield processes that minimize the number of steps and avoid the use of protecting groups. This ensures efficiency and cost-effectiveness in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,7-Tridecadien-1-ol, (4Z,7Z)- undergoes various chemical reactions, including:
Oxidation: This reaction typically converts the alcohol group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4,7-Tridecadienal or 4,7-Tridecadienoic acid.
Reduction: Formation of 4,7-Tridecanediol.
Substitution: Formation of 4,7-Tridecadienyl halides.
Scientific Research Applications
4,7-Tridecadien-1-ol, (4Z,7Z)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4,7-Tridecadien-1-ol, (4Z,7Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,7-Tridecadienal, (4Z,7Z)-: An aldehyde with similar structural features.
4,7-Tridecadienoic acid: A carboxylic acid derivative.
4,7-Tridecanediol: A saturated alcohol formed by the reduction of 4,7-Tridecadien-1-ol, (4Z,7Z)-.
Uniqueness
4,7-Tridecadien-1-ol, (4Z,7Z)- is unique due to its specific double bond configuration and its versatility in undergoing various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
118496-02-9 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
trideca-4,7-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3 |
InChI Key |
RJYCGBIUZZJVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















